molecular formula C7H12N4S B13522625 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole

4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole

Cat. No.: B13522625
M. Wt: 184.26 g/mol
InChI Key: XKVNBWCQZJJWKO-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with thiadiazole derivatives under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can be employed to form the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole and piperazine derivatives .

Scientific Research Applications

4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound may also interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-ylmethyl)-1,2,3-thiadiazole is unique due to its specific combination of a thiadiazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)thiadiazole

InChI

InChI=1S/C7H12N4S/c1-3-11(4-2-8-1)5-7-6-12-10-9-7/h6,8H,1-5H2

InChI Key

XKVNBWCQZJJWKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSN=N2

Origin of Product

United States

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